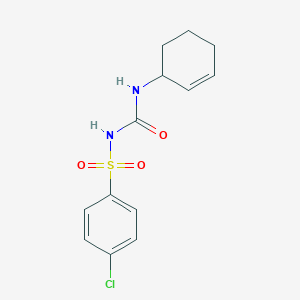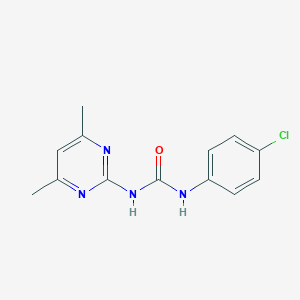
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-, also known as Chlorpropham, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline solid that is slightly soluble in water. The chemical formula of Chlorpropham is C10H12ClN3O, and its molecular weight is 219.68 g/mol. Chlorpropham was first introduced in the 1950s, and since then, it has been used extensively in the agricultural industry.
Mécanisme D'action
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- inhibits the growth of the weed's roots by interfering with the cell division process. It disrupts the formation of microtubules, which are essential for cell division. As a result, the root growth is stunted, and the plant eventually dies.
Effets Biochimiques Et Physiologiques
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been shown to have some biochemical and physiological effects on plants. It can affect the activity of certain enzymes, such as peroxidase and polyphenol oxidase. It can also interfere with the synthesis of certain proteins, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is involved in photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is relatively inexpensive and readily available. However, one of the limitations of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is that it can have non-specific effects on plant growth, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-. One area of interest is the development of new herbicides that are more effective and have fewer side effects. Another area of research is the study of the environmental impact of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- and other herbicides. Finally, there is a need for further research on the biochemical and physiological effects of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- on plants, as well as its potential effects on human health.
Méthodes De Synthèse
The synthesis of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual grasses and broadleaf weeds. Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- works by inhibiting the growth of the weed's roots, which eventually leads to the death of the plant. It is used in a variety of crops, including potatoes, carrots, onions, and sugar beets.
Propriétés
Numéro CAS |
16018-61-4 |
|---|---|
Nom du produit |
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- |
Formule moléculaire |
C13H13ClN4O |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clé InChI |
OAAPSDLSJPQFTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Autres numéros CAS |
16018-61-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



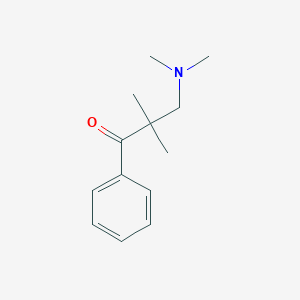
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
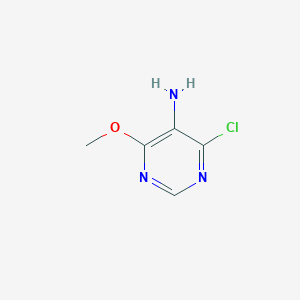
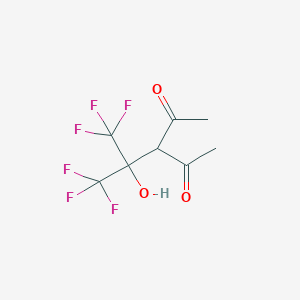
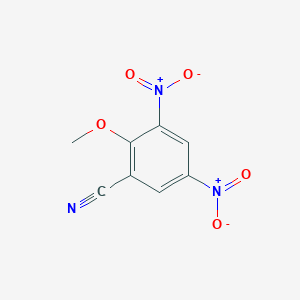
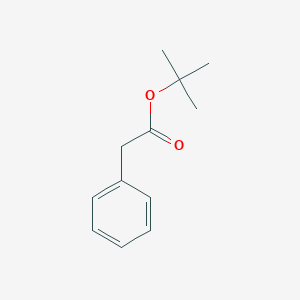
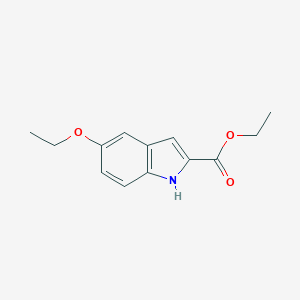
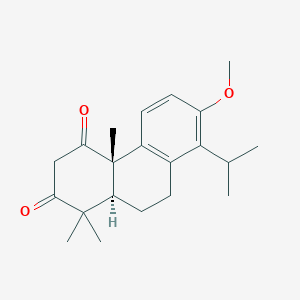
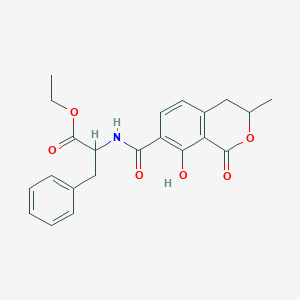
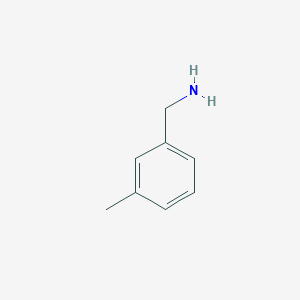
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
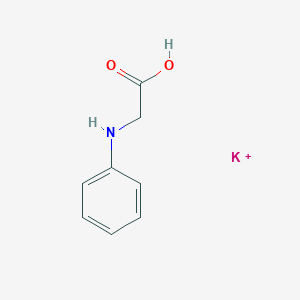
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
